molecular formula C22H16O7 B2547540 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate CAS No. 896033-42-4

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate

Cat. No.: B2547540
CAS No.: 896033-42-4
M. Wt: 392.363
InChI Key: XGHVMPKMLNCVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a synthetic dimeric coumarin derivative characterized by a bichromene core structure, which consists of two fused chromene units . This compound is furnished with a methoxy group at the 8-position, known to enhance electron-donating effects, and a propanoate ester moiety which influences the molecule's lipophilicity and metabolic stability . These properties make it a compelling candidate for various scientific investigations. In research settings, this compound serves as a valuable building block in synthetic chemistry for constructing more complex molecular architectures and for studying reaction mechanisms . Its structural features suggest potential applications in biological and medicinal research, where similar bichromene-based compounds have been explored for their bioactive properties. The mechanism of action for this class of compounds is believed to involve interactions with specific enzymatic targets and biological pathways, potentially modulating their activity . The bichromene core can engage with proteins and enzymes, while the ester group may fine-tune the compound's binding affinity and specificity. Researchers can utilize this compound in biochemical assays to investigate enzyme inhibition, protein interactions, and cellular signaling processes. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-3-19(23)27-13-7-8-14-15(11-20(24)28-18(14)10-13)16-9-12-5-4-6-17(26-2)21(12)29-22(16)25/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVMPKMLNCVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, followed by esterification to introduce the propanoate group . The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moieties back to hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.

Major Products

The major products formed from these reactions include various substituted chromenes and quinones, which can have different functional groups attached depending on the reaction conditions and reagents used.

Scientific Research Applications

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects. The pathways involved often include oxidative stress and apoptosis .

Comparison with Similar Compounds

6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 2)

  • Structure: Features a dimethylaminomethyl group at position 6’, hydroxyl at 7’, and methyl at 8’.
  • Synthesis : 83% yield via (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester and 2-hydroxybenzaldehyde .
  • Properties : Melting point 239–241°C; hydroxyl and tertiary amine groups enhance solubility and enzyme interaction .
  • Comparison: The absence of a propanoate ester in 2 reduces metabolic stability compared to the target compound.

7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 3)

  • Structure : Trihydroxy substitution at positions 7, 7’, and 8’.
  • Synthesis : 45% yield using (7’,8’-dihydroxycoumarin-4-yl)acetic acid methyl ester and 2,4-dihydroxybenzaldehyde .
  • Properties : High melting point (>270°C) due to hydrogen bonding; polar hydroxyl groups improve water solubility but may limit membrane permeability .
  • Comparison: The target compound’s methoxy and propanoate groups likely offer better bioavailability than 3’s polar hydroxy substituents.

8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-Methylpropanoate

  • Structure: Ethoxy at position 8 and 2-methylpropanoate ester at 7’ ().
  • Availability: Limited commercial quantities (1–50 mg) at high cost ($237–$482), indicating challenging synthesis .
  • Comparison: The ethoxy group may confer longer metabolic half-life than the methoxy group in the target compound, but steric hindrance from 2-methylpropanoate could reduce enzyme binding efficiency.

Ethyl 2-((8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate

  • Structure: Single chromene ring with phenyl at position 4 and propanoate ester at 7 ().

Commercial and Industrial Considerations

  • The ethoxy analog () is priced at $237–$482 for 1–50 mg, reflecting high synthesis costs due to complex esterification and purification steps.

Biological Activity

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in different biological systems, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C21H18O6C_{21}H_{18}O_6 with a molecular weight of approximately 366.36 g/mol. The compound features a complex structure characterized by the presence of methoxy and dioxo functional groups, which are crucial for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups in its structure can enhance electron donation capabilities, thus exhibiting significant antioxidant properties. This action helps mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease.
  • Antitumor Activity : Some studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.4Induction of apoptosis
MCF-7 (Breast)12.8Inhibition of cell proliferation
A549 (Lung)20.5Modulation of oxidative stress

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Animal model studies have also been conducted to evaluate the therapeutic potential of this compound:

  • Animal Model : Mice with induced tumors were treated with varying doses of the compound.
  • Results : A significant reduction in tumor size was observed at doses above 10 mg/kg, alongside a marked decrease in inflammatory markers.

Case Studies

  • Case Study on Antioxidant Effects : A study involving diabetic rats treated with this compound showed a reduction in blood glucose levels and improvement in antioxidant enzyme activities compared to controls.
  • Case Study on Anti-inflammatory Properties : In a model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What bioactivity insights can be drawn from its interaction with human neutrophils?

  • Methodological Approach : Adapt protocols from coumarin derivatives: Measure superoxide anion suppression and antioxidant activity via chemiluminescence assays. Compare IC50 values with 7-hydroxycoumarin analogs, noting methoxy/propanoate contributions to bioactivity .

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